molecular formula C7H10NOP B2741639 Dimethyl(pyridin-3-yl)phosphine oxide CAS No. 2361635-46-1

Dimethyl(pyridin-3-yl)phosphine oxide

Cat. No.: B2741639
CAS No.: 2361635-46-1
M. Wt: 155.137
InChI Key: IQLPKQGTJZEENJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(pyridin-3-yl)phosphine oxide is an organophosphorus compound with the molecular formula C7H10NOP It is a tertiary phosphine oxide, characterized by the presence of a phosphine oxide group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(pyridin-3-yl)phosphine oxide can be synthesized through several methods. One common approach involves the reaction of pyridine-3-phosphine with dimethylchlorophosphine oxide under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(pyridin-3-yl)phosphine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphorus compounds, while reduction results in the formation of the corresponding phosphine .

Scientific Research Applications

Dimethyl(pyridin-3-yl)phosphine oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(pyridin-3-yl)phosphine oxide is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications where specific interactions with metal ions or biological molecules are required .

Properties

IUPAC Name

3-dimethylphosphorylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NOP/c1-10(2,9)7-4-3-5-8-6-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQLPKQGTJZEENJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.